Product packaging for 4-Fluoro-2-(pyridin-3-yl)benzenamine(Cat. No.:CAS No. 923293-16-7)

4-Fluoro-2-(pyridin-3-yl)benzenamine

Cat. No.: B3305579
CAS No.: 923293-16-7
M. Wt: 188.20 g/mol
InChI Key: OCINQBRZFLQFDI-UHFFFAOYSA-N
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Description

Significance of Fluoroaryl and Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The incorporation of fluorine into aromatic rings profoundly alters the physical, chemical, and biological properties of a molecule. Fluorine's high electronegativity can influence a compound's reactivity, metabolic stability, and lipophilicity, which are critical parameters in drug design. cymitquimica.com The presence of fluorine can lead to enhanced thermal stability and chemical resistance in polymers. nih.govacs.org Fluoroaromatic compounds are key intermediates in the manufacturing of a wide array of products, including pharmaceuticals and herbicides. nih.gov

The pyridine ring, a nitrogen-containing heterocycle, is another "privileged scaffold" in medicinal chemistry. nih.gov It is a fundamental component in over 7,000 existing drugs and is found in natural products like certain vitamins and alkaloids. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. mdpi.com Its derivatives are used in a vast range of applications, from potent anticancer and antiviral agents to functional materials. cymitquimica.comnih.gov The combination of these two scaffolds in one molecule, as seen in 4-Fluoro-2-(pyridin-3-yl)benzenamine, creates a platform for developing new chemical entities with potentially unique properties.

Unique Structural Features and Electronic Characteristics of the Compound

The structure of this compound is defined by a benzene (B151609) ring substituted with three different groups: an amino (-NH2) group, a fluorine (-F) atom, and a pyridine ring. The relative positioning of these groups (amino at position 1, pyridine at 2, and fluorine at 4) dictates its specific chemical personality.

The electronic properties are a composite of the effects of these substituents. The amino group is a strong electron-donating group, increasing the electron density of the benzene ring. Conversely, the fluorine atom is highly electronegative and withdraws electron density via the inductive effect, which can decrease the ring's reactivity towards electrophilic substitution. The pyridine ring also acts as an electron-withdrawing group. This complex interplay of electron-donating and withdrawing effects creates a unique electronic distribution across the molecule, influencing its reactivity, dipole moment, and potential for intermolecular interactions. nih.govresearchgate.net For instance, systematic substitution with fluorine can lead to wide variations in the electric dipole and quadrupole moments of aromatic molecules. rsc.org

While specific experimental data for this compound is not widely available in public literature, we can compare its predicted properties to those of a known isomer, 4-Fluoro-3-(pyridin-4-yl)aniline.

PropertyThis compound (Predicted/Not Available)4-Fluoro-3-(pyridin-4-yl)aniline cymitquimica.comuni.lu
CAS Number Not Publicly Available154716-47-9
Molecular Formula C₁₁H₉FN₂C₁₁H₉FN₂
Molecular Weight 188.20 g/mol 188.20 g/mol
Predicted XLogP Not Publicly Available1.9
Hydrogen Bond Donors 1 (from amino group)1 (from amino group)
Hydrogen Bond Acceptors 2 (from fluorine and pyridine nitrogen)2 (from fluorine and pyridine nitrogen)

This table presents predicted or unavailable data for the title compound alongside experimentally available or calculated data for a known isomer to provide context. The properties are derived from computational models and established chemical databases.

Overview of Foundational and Emerging Research Areas Concerning Aryl-Substituted Fluoroanilines

Aryl-substituted fluoroanilines, the class of compounds to which this compound belongs, are pivotal intermediates in organic synthesis. Research in this area is dynamic, with significant efforts focused on developing efficient synthetic methodologies and exploring their applications.

A primary method for synthesizing these compounds is the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org This powerful technique uses a palladium catalyst to form a carbon-carbon bond between an organohalide (like a bromo-fluoroaniline) and a boronic acid (like a pyridylboronic acid). rsc.orgacs.org Research has focused on optimizing these reactions to work with challenging substrates, such as those containing unprotected amine groups, to make the synthesis more efficient and economical. rsc.org

Emerging research explores the use of these compounds in various fields. In medicinal chemistry, they serve as building blocks for creating libraries of novel compounds to be tested as potential therapeutic agents, such as enzyme inhibitors or receptor antagonists. acs.orgchemicalbook.com The specific substitution patterns on the aniline (B41778) ring are crucial for tuning the biological activity of the final product. In materials science, the incorporation of fluoro- and pyridyl-containing units can impart desirable photophysical or electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as components of advanced polymers. nih.govmdpi.com The continued development of synthetic methods and the exploration of these molecules in diverse applications underscore the foundational importance of aryl-substituted fluoroanilines in modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FN2 B3305579 4-Fluoro-2-(pyridin-3-yl)benzenamine CAS No. 923293-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-pyridin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCINQBRZFLQFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673528
Record name 4-Fluoro-2-(pyridin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923293-16-7
Record name 4-Fluoro-2-(pyridin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 2 Pyridin 3 Yl Benzenamine

Reactions Involving the Primary Amine Group

The primary amine group in 4-Fluoro-2-(pyridin-3-yl)benzenamine is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and condensation reactions. These transformations are fundamental in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Acylation and Sulfonylation for Amide Formation

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids to form the corresponding amides. This reaction is a common strategy to introduce a variety of functional groups onto the aniline (B41778) moiety. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. For instance, the acylation of the structurally similar 2-fluoro-4-bromoaniline with pivaloyl chloride in the presence of anhydrous pyridine proceeds to completion at room temperature. scbt.com Similarly, amides can be synthesized through the reaction of esters with amines. google.com

Sulfonylation of this compound with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is analogous to acylation and provides a means to install a sulfonyl group, which is a common pharmacophore. The synthesis of N-pyridin-3-yl-benzenesulfonamide, a related sulfonamide, has been successfully achieved, demonstrating the viability of this transformation. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant Reagent Product Type Reference
2-Fluoro-4-bromoaniline Pivaloyl chloride/Pyridine Amide scbt.com
Amine Ester Amide google.com
Pyridin-3-amine Benzenesulfonyl chloride Sulfonamide nih.gov

Alkylation and Reductive Amination Reactions

The primary amine of this compound can be alkylated using various alkylating agents. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing an alkyl group is through reductive amination. This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. nih.gov

An example of a product formed through a related reductive amination is 4-fluoro-N-(pyridin-3-ylmethyl)aniline, which results from the reaction of 4-fluoroaniline (B128567) with pyridine-3-carboxaldehyde. This demonstrates the feasibility of forming N-alkylated derivatives from similar aniline precursors. The use of advanced technologies like H-cube technology can facilitate in-situ imine formation and reduction, often without the need for acid catalysts, which is beneficial when acid-sensitive groups are present.

Condensation Reactions Leading to Schiff Bases and Imines

The primary amine group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction is typically catalyzed by an acid and involves the removal of water. Schiff bases are versatile intermediates in organic synthesis and can be further reduced to secondary amines or used in various cycloaddition reactions.

The formation of Schiff bases from various substituted anilines and aldehydes is a well-established synthetic route. For example, new Schiff base derivatives of 1,2,4-triazole (B32235) have been synthesized from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reaction with various benzaldehydes. This highlights the general applicability of this reaction to amino-heterocyclic compounds.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amine of this compound can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring.

Common Sandmeyer reactions include the introduction of halogens (Cl, Br), cyano groups (CN), and hydroxyl groups (OH) using copper(I) salts as catalysts. For instance, treatment of an arenediazonium salt with copper(I) chloride or copper(I) bromide yields the corresponding aryl chloride or aryl bromide. Furthermore, fluorination can be achieved via the Balz-Schiemann reaction, which involves the thermal decomposition of an isolated aryldiazonium tetrafluoroborate (B81430) salt. These reactions provide a powerful method for the functionalization of the benzene (B151609) ring of this compound.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for reactions at this site, which can be used to modify the properties of the molecule.

Protonation and Quaternization

The pyridine nitrogen can be protonated by acids to form a pyridinium (B92312) salt. This increases the water solubility of the compound and can influence its biological activity. The basicity of the pyridine nitrogen is affected by the electronic nature of the substituents on the rings.

Furthermore, the pyridine nitrogen can act as a nucleophile and react with alkyl halides or other electrophiles to form quaternary pyridinium salts. This process, known as quaternization, introduces a permanent positive charge on the pyridine ring and can significantly alter the physical and biological properties of the molecule. The synthesis of N-aminopyridinium salts can be achieved through various methods, including the reaction of pyridines with electrophilic aminating reagents like hydroxylamine-O-sulfonic acid.

The pyridine nitrogen can also be oxidized to form a pyridine N-oxide. This transformation can be useful for activating the pyridine ring towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. For example, the direct fluorination of a pyridine N-oxide has been shown to produce a meta-fluorinated pyridine, a reaction that is otherwise challenging.

N-Oxidation and N-Functionalization

The presence of two distinct nitrogen atoms—the exocyclic aniline amine and the endocyclic pyridine nitrogen—allows for selective functionalization.

N-Functionalization of the Aniline Moiety: The primary amino group is a potent nucleophile and readily undergoes acylation, alkylation, and sulfonylation. N-acylation is a particularly common strategy used to introduce varied structural motifs. This reaction is fundamental in the synthesis of kinase inhibitors, where the aniline nitrogen becomes part of an amide linkage or a heterocyclic ring. semanticscholar.org For instance, reaction with activated carbonyl compounds such as acyl chlorides or isocyanates proceeds efficiently to yield the corresponding amides and ureas.

N-alkylation of the aniline nitrogen is also feasible, typically through reaction with alkyl halides or via reductive amination. nih.govrsc.org These reactions must often be carefully controlled to prevent over-alkylation. youtube.comyoutube.com

Interactive Table: N-Acylation of this compound You can filter this table by Reagent or Product Type.

Reagent Product Type Reaction Conditions Reference
Substituted Benzoyl Chloride Amide Base (e.g., Pyridine, Et₃N), Aprotic Solvent (e.g., DCM, THF) semanticscholar.org
Pyrimidine-5-carbonyl chloride Heterocyclic Amide Base (e.g., Pyridine), Reflux semanticscholar.org
Propanoyl Chloride Aliphatic Amide Base (e.g., Et₃N) nih.gov

N-Oxidation of the Pyridine Moiety: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and cycloaddition reactions. arkat-usa.org The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. arkat-usa.orgstackexchange.comgoogle.com The reaction is generally performed in a chlorinated solvent like dichloromethane (B109758) (DCM) at or below room temperature. google.com The formation of the N-oxide can serve to protect the pyridine nitrogen, modify its directing influence in electrophilic substitutions, or act as a handle for further functionalization. arkat-usa.org

Interactive Table: Reagents for Pyridine N-Oxidation Sort this table by Reagent or Typical Conditions.

Reagent Typical Conditions Reference
meta-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane (DCM), Room Temperature google.com
Hydrogen Peroxide / Acetic Acid Glacial Acetic Acid, 70-80°C arkat-usa.org
Hydrogen Peroxide / Methyltrioxorhenium (MTO) Dichloromethane (DCM), Room Temperature arkat-usa.org

Electrophilic and Nucleophilic Substitution on the Benzene Ring

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr). Its displacement is facilitated by the electron-withdrawing nature of the pyridin-3-yl group at the C2 position. A variety of nucleophiles can be employed to displace the fluoride, providing a powerful method for introducing diverse functional groups at the C4 position. nih.gov This reaction is a cornerstone for building molecular complexity from this scaffold. Common nucleophiles include amines, alkoxides, and thiolates. For example, reaction with secondary amines like morpholine (B109124) or piperazine (B1678402) in a polar aprotic solvent such as DMF or DMSO at elevated temperatures yields the corresponding 4-amino-substituted derivatives.

Interactive Table: Nucleophilic Aromatic Substitution (SNAr) on this compound Filter by Nucleophile or typical Product.

Nucleophile Product Type Typical Conditions Reference
Secondary Amines (e.g., Morpholine, Piperazine) 4-Amino-substituted derivative K₂CO₃, DMSO, 80-120°C nih.gov
Alkoxides (e.g., Sodium Methoxide) 4-Alkoxy-substituted derivative DMF or DMSO, Elevated Temperature nih.gov

Electrophilic Aromatic Substitution: While the benzene ring is activated by the powerful ortho, para-directing amino group, it is also substituted with a deactivating fluoro group and a deactivating pyridyl group. Further electrophilic substitution is less common than SNAr but theoretically possible. The most likely positions for substitution would be C5 (ortho to the amino group and para to the pyridyl group) and C3 (ortho to both the amino and fluoro groups). Reactions such as halogenation or nitration would require carefully controlled conditions to achieve selectivity and avoid side reactions.

Functional Group Interconversions on the Pyridine Ring

Post-coupling modifications to the pyridine ring of this compound are less frequently reported in the literature compared to reactions on the aniline or benzene moieties. Synthetic strategies often rely on using a pre-functionalized pyridine derivative during the initial Suzuki or Buchwald-Hartwig coupling reaction to build the core structure.

However, standard pyridine chemistry principles can be applied. For instance, the pyridine nitrogen could be quaternized with an alkyl halide (e.g., methyl iodide) to form a pyridinium salt. This modification significantly activates the pyridine ring, rendering the C2 and C4 positions of the pyridine ring susceptible to attack by nucleophiles. Furthermore, pyridine N-oxides, formed as described in section 3.2.2, can undergo rearrangements or be used to introduce substituents at the C2 position of the pyridine ring. nih.govnih.gov

Cyclization Reactions and Annulation Strategies for Novel Ring Systems

A paramount application of this compound is its role as a precursor in cyclization reactions to form fused heterocyclic systems. The most notable example is its use in the synthesis of 2-phenylaminopyrimidine-based kinase inhibitors, such as analogues of Imatinib and Nilotinib. google.com

The key transformation involves a condensation reaction between the aniline nitrogen (N1) and the adjacent carbon (C2) of the benzene ring with a three-atom synthon to construct a new pyrimidine (B1678525) ring. A common strategy involves a two-step, one-pot reaction. First, the aniline reacts with an activated formamide (B127407) reagent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form an N,N-dimethylformamidine intermediate. researchgate.netscirp.orgresearchgate.net This intermediate is then reacted with a compound containing an activated methylene (B1212753) group adjacent to a carbonyl, such as a β-ketoenone, to complete the pyrimidine ring formation. google.com

A prominent example is the reaction with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. The formamidine-activated aniline displaces the dimethylamino group of the enone, and subsequent intramolecular cyclization and aromatization yield the core structure of many potent tyrosine kinase inhibitors. google.com

Interactive Table: Annulation Strategy for Pyrimidine Ring Formation This table details the key steps for synthesizing a pyridinyl-pyrimidine core.

Step Reactant 1 Reactant 2 Intermediate/Product Purpose Reference
1 This compound N,N-Dimethylformamide dimethyl acetal (DMF-DMA) N'-(4-fluoro-2-(pyridin-3-yl)phenyl)-N,N-dimethylformimidamide Activation of the aniline for cyclization scirp.orgmdpi.com

This annulation strategy highlights the compound's role as a linchpin in assembling complex, biologically active molecules, demonstrating its significance in modern drug discovery.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Molecular Architecture

No experimental X-ray crystallography data for 4-Fluoro-2-(pyridin-3-yl)benzenamine has been found in published literature. The determination of its solid-state molecular architecture, including conformation, intermolecular interactions, and crystal packing, would require experimental single-crystal X-ray diffraction analysis.

Molecular Conformation, Torsion Angles, and Planarity

Without crystal structure data, a definitive analysis of the molecular conformation, torsion angles, and planarity of this compound is not possible. However, in related bi-aryl systems, the torsion angle between the pyridyl and fluorophenyl rings is a key conformational feature. For instance, in a different but related molecule, N-(4-Fluoro-benz-yl)-3-nitro-pyridine-2,6-diamine, the nitro group is twisted out of the pyridine (B92270) ring plane with a torsion angle of 10.41 (10)°. nih.gov For this compound, the dihedral angle between the two aromatic rings would be influenced by steric hindrance between the ortho-hydrogens and the substituent groups, as well as potential intramolecular interactions.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The molecule this compound possesses several functional groups capable of forming non-covalent interactions. The primary amine (-NH2) group can act as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors. Intramolecular N-H···N or N-H···F hydrogen bonds might occur, influencing the molecule's conformation. Intermolecularly, N-H···N hydrogen bonds are expected to be a significant force in its crystal packing. nih.gov

Furthermore, π-π stacking interactions between the electron-rich benzene (B151609) ring and the electron-deficient pyridine ring are plausible, contributing to the stability of the crystal lattice.

Crystal Packing and Supramolecular Assembly

The specific crystal packing and supramolecular assembly of this compound remain undetermined. Generally, molecules with both hydrogen bond donors and acceptors, as well as aromatic rings, can form complex three-dimensional networks. These networks are often stabilized by a combination of hydrogen bonds and π-π stacking interactions, leading to various packing motifs like chains, sheets, or more complex architectures.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While vendor information suggests that NMR data exists for this compound, the actual spectra are not publicly available. bldpharm.com The analysis below is a prediction based on the known effects of similar functional groups on NMR spectra.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Comprehensive Structural Assignment

A complete structural assignment would require a combination of multi-nuclear NMR experiments.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the fluorophenyl and pyridyl rings. The chemical shifts and coupling constants would be influenced by the positions of the fluorine, amine, and pyridyl substituents. The amine protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom would show a large one-bond coupling (¹JCF), and smaller two- and three-bond couplings to fluorine would also be observable for neighboring carbons. magritek.com

¹⁹F NMR: The fluorine NMR spectrum would consist of a single resonance, the chemical shift of which is sensitive to the electronic environment. This signal would be split by couplings to adjacent protons. nih.gov

¹⁵N NMR: The nitrogen NMR spectrum would show two signals, one for the amine nitrogen and one for the pyridine nitrogen, providing further structural confirmation.

¹H and ¹³C NMR Data for Related Compounds

Compound NameSolvent¹H NMR (ppm)¹³C NMR (ppm)
N-((pyridin-3-yl)methyl)benzenamine rsc.orgCDCl₃8.53, 7.71, 7.64, 7.27, 7.20, 6.76, 4.36, 4.19149.4, 148.9, 147.9, 135.4, 135.2, 129.6, 123.8, 118.3, 113.2, 46.0
(E)-N-benzylidene-4-fluoroaniline rsc.orgCDCl₃8.47, 7.95-7.92, 7.50-7.48, 7.25, 7.12162.9, 160.2, 159.7, 136.1, 131.5, 128.9, 128.8, 122.3, 115.9

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the pyridyl and fluorophenyl rings, helping to identify which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning quaternary carbons and for confirming the connectivity between the pyridyl and fluorophenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which would help to determine the preferred conformation of the molecule in solution, particularly the relative orientation of the two aromatic rings.

Dynamic NMR Studies for Conformational Exchange Processes

While specific dynamic Nuclear Magnetic Resonance (NMR) studies for this compound are not extensively documented in the public literature, the molecule's structure suggests the presence of distinct conformational processes amenable to NMR analysis. The core of this analysis lies in the rotation around the single bond connecting the fluorinated benzene ring and the pyridine ring.

Molecules like 2-phenylpyridine (B120327) and its derivatives exhibit restricted rotation around this pivotal C-C bond, giving rise to rotational barriers. researchgate.netresearchgate.netnih.gov The interconversion between different conformations (atropisomers) can be slow on the NMR timescale, leading to the observation of separate signals for the protons and carbons of each conformer at low temperatures. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a time-averaged signal.

For this compound, the energy barrier for this rotation is influenced by a balance of electronic and steric effects. The ortho-amino group (-NH₂) and the pyridine nitrogen create potential for both steric hindrance and intramolecular interactions, such as hydrogen bonding, which can stabilize a planar conformation. researchgate.net Conversely, steric repulsion between the ortho-hydrogens of both rings can favor a twisted conformation. nih.gov Density functional theory (DFT) calculations on 2-phenylpyridine suggest a twisted ground state structure with a dihedral angle of about 21°. nih.gov The presence of the fluorine and amino substituents on the benzenamine ring would further modulate this barrier. Dynamic NMR experiments, such as 2D-EXSY (Exchange Spectroscopy), could be employed to verify and quantify the kinetics of this conformational exchange process. rsc.org

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful tool for identifying functional groups and probing the molecular structure of this compound.

The vibrational spectrum of this compound is characterized by contributions from the fluoro-substituted aniline (B41778) ring and the pyridine moiety. Based on theoretical studies and experimental data for related aniline and pyridine derivatives, the characteristic vibrational frequencies can be assigned. asianpubs.orgasianpubs.orgresearchgate.net

The primary amine (-NH₂) group gives rise to two distinct stretching vibrations: an asymmetric stretch (ν_as(NH₂)) and a symmetric stretch (ν_s(NH₂)), typically found in the 3300-3500 cm⁻¹ region. royalsocietypublishing.org The C-F stretching vibration is expected to appear as a strong band in the IR spectrum, generally in the 1200-1350 cm⁻¹ range. asianpubs.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene and pyridine rings appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration of the arylamine is typically located around 1250-1350 cm⁻¹. asianpubs.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber Range (cm⁻¹) Expected Intensity
Asymmetric N-H Stretch -NH₂ 3450 - 3500 Medium
Symmetric N-H Stretch -NH₂ 3350 - 3420 Medium
Aromatic C-H Stretch Ar-H 3000 - 3100 Medium-Weak
C=C/C=N Ring Stretch Pyridine & Benzene Rings 1400 - 1620 Strong-Medium
N-H Bending (Scissoring) -NH₂ 1590 - 1650 Medium-Strong
C-N Stretch Ar-NH₂ 1250 - 1350 Strong

This table is generated based on theoretical data and experimental values for analogous compounds like halo-anilines and substituted pyridines. asianpubs.orgresearchgate.netroyalsocietypublishing.org

FT-IR spectroscopy is particularly sensitive to hydrogen bonding. In this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond can form between one of the N-H protons of the amino group and the nitrogen atom of the pyridine ring, creating a stable six-membered ring-like structure. mdpi.com This type of interaction would lead to a red-shift (a shift to lower wavenumbers) and broadening of the involved N-H stretching band in the IR spectrum compared to a non-hydrogen-bonded N-H group. nih.govresearchgate.net

Intermolecular hydrogen bonds can also form between the amino group of one molecule and the pyridine nitrogen of another, leading to molecular aggregation. nih.gov The presence and strength of these interactions can be studied by performing temperature-dependent FT-IR measurements or by analyzing spectra in various solvents. rsc.org In dilute solutions of non-polar solvents, intermolecular interactions are minimized, allowing for the observation of intramolecular bonds. In contrast, in the solid state or in concentrated solutions, intermolecular hydrogen bonds become more prominent, causing significant shifts and broadening of the N-H and C=N vibrational bands. nih.gov

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and elucidate the structure of the compound through analysis of its fragmentation patterns. For this compound (C₁₁H₉FN₂), the exact molecular weight is approximately 188.07 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 188.

Loss of a Hydrogen Radical: A peak at [M-1]⁺ (m/z 187) corresponding to the loss of a hydrogen atom.

Loss of HCN: A common fragmentation for pyridine-containing compounds, leading to a peak at [M-27]⁺ (m/z 161).

Loss of Fluorine: Cleavage of the strong C-F bond could result in a fragment at [M-19]⁺ (m/z 169).

Cleavage of the Aryl-Aryl Bond: The bond between the two aromatic rings can cleave, leading to fragments corresponding to the pyridinyl cation (m/z 78) and the fluoro-aminophenyl radical or related ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Proposed Fragment Identity
188 [M]⁺˙ (Molecular Ion)
187 [M-H]⁺
161 [M-HCN]⁺

This table is based on the chemical structure and common fragmentation patterns of related aromatic amines and pyridines. nist.govuni.lu

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

The electronic spectrum of this compound is dictated by the chromophoric systems of the fluorinated aniline and pyridine rings. UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule.

The spectrum is expected to show strong absorption bands in the UV region corresponding to π → π* transitions within the aromatic rings. edinst.com Weaker n → π* transitions, associated with the non-bonding electrons on the nitrogen atoms of the amino group and the pyridine ring, are also anticipated, though they may be masked by the more intense π → π* bands. acs.org

The substitution of the aniline ring with an electron-donating amino group and the pyridine ring can lead to the possibility of an intramolecular charge transfer (ICT) transition. acs.org In this process, photoexcitation promotes an electron from the electron-rich fluorobenzenamine moiety (the donor) to the electron-deficient pyridine ring (the acceptor). This ICT character can result in a broad, lower-energy absorption band that is sensitive to solvent polarity.

Molecules exhibiting ICT states are often fluorescent. nih.gov Following absorption of light, this compound may exhibit fluorescence, with the emission wavelength also being highly dependent on solvent polarity (solvatochromism). Studies on related 2-aminopyridine (B139424) derivatives show that they can be highly fluorescent. edinst.comnih.gov The fluorescence quantum yield and lifetime would provide further information on the nature of the excited state and the non-radiative decay pathways available to the molecule. nih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
2-Phenylpyridine
4-Fluoro-2-methyl-benzenamine
4-Fluoro-3-(pyridin-4-yl)aniline
2-Aminopyridine
Aniline

Computational and Theoretical Chemistry of 4 Fluoro 2 Pyridin 3 Yl Benzenamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules like 4-Fluoro-2-(pyridin-3-yl)benzenamine. DFT calculations are used to determine various molecular properties by approximating the complex many-electron wavefunction with the much simpler electron density. nih.gov Theoretical studies on related pyridine (B92270) and aniline (B41778) derivatives frequently utilize DFT methods to explore molecular structure, vibrational frequencies, and electronic characteristics. eurjchem.comnih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. mdpi.com For this compound, this process involves minimizing the energy of the system by adjusting bond lengths, bond angles, and dihedral angles.

A key structural feature of this molecule is the dihedral angle between the phenyl and pyridine rings. The rotation around the C-C single bond connecting these two rings gives rise to different conformers. Conformational analysis maps the potential energy surface as a function of this rotation, identifying the lowest energy (most stable) conformer and any rotational energy barriers. nih.gov In similar bi-aryl systems, the planarity or twist between the rings is dictated by a balance between steric hindrance (repulsion between nearby atoms) and electronic effects (conjugation). The presence of the amino group and the fluorine atom on the benzene (B151609) ring, along with the nitrogen atom in the pyridine ring, influences this conformational preference.

Illustrative Data Table: Calculated Geometric Parameters for the Optimized Structure of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact compound were not found in the search results.

ParameterBond/AngleHypothetical Optimized Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C(phenyl)-C(pyridyl)1.485
C-F1.352
C-N (amine)1.390
Bond Angles (º) C-C-C (inter-ring)121.5
F-C-C118.9
H-N-H115.0
Dihedral Angle (º) Phenyl-Pyridyl Twist35.2

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluoro-benzenamine moiety, specifically with significant contributions from the nitrogen lone pair of the amino group and the π-system of the benzene ring. Conversely, the LUMO is anticipated to be centered on the more electron-deficient pyridine ring, which can readily accept electron density. Analyzing the distribution of these orbitals helps predict sites for electrophilic and nucleophilic attack. wuxibiology.com

Illustrative Data Table: Calculated Frontier Orbital Energies This table presents hypothetical data for illustrative purposes.

ParameterHypothetical Energy (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE) 4.65

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, such regions would be expected around the nitrogen atom of the pyridine ring and the nitrogen of the amino group due to their lone pairs of electrons.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive regions.

Green Regions : Represent neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's polarity and its preferred sites for intermolecular interactions. researchgate.net

Illustrative Data Table: MEP Surface Characteristics This table presents hypothetical data for illustrative purposes.

Molecular RegionExpected PotentialColor on MEP MapPredicted Reactivity
Pyridine Nitrogen AtomNegative (V < 0)RedSite for protonation/electrophilic attack
Amino Group NitrogenNegative (V < 0)Orange/YellowSite for hydrogen bonding/electrophilic attack
Amino Group HydrogensPositive (V > 0)BlueHydrogen bond donor site
Aromatic HydrogensSlightly PositiveLight Blue/GreenWeakly electrophilic

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.dewisc.edu This method provides detailed information about charge distribution, hybridization, and intramolecular interactions. usc.edu

NBO analysis calculates the natural atomic charges on each atom, offering a more chemically intuitive representation of charge distribution than other methods. Furthermore, it quantifies delocalization effects through a second-order perturbation analysis of the Fock matrix. wisc.edu This analysis reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs, such as hyperconjugation. For this compound, key interactions would include the delocalization of the nitrogen lone pair (donor) into the antibonding π* orbitals of the benzene ring (acceptor) and interactions between the π systems of the two aromatic rings.

Illustrative Data Table: Hypothetical NBO Analysis - Natural Atomic Charges This table presents hypothetical data for illustrative purposes.

AtomHypothetical Natural Charge (e)
F-0.450
N (Amine)-0.895
N (Pyridine)-0.550
C (attached to F)+0.310
C (attached to Amine)+0.050
C (inter-ring bond, phenyl)-0.120
C (inter-ring bond, pyridyl)+0.080

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. eurjchem.comresearchgate.net

Vibrational Frequencies (FT-IR, Raman) : Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. The computed frequencies correspond to specific vibrational modes (e.g., N-H stretching, C-F stretching, ring breathing modes). While there is often a systematic overestimation of frequencies, they can be corrected using a scaling factor, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net

NMR Chemical Shifts : It is also possible to compute NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing calculated chemical shifts with experimental values helps in the definitive assignment of signals in the NMR spectra.

This comparison between theory and experiment is a powerful tool for confirming the molecular structure. researchgate.net

Illustrative Data Table: Comparison of Hypothetical and Experimental Vibrational Frequencies This table presents hypothetical data for illustrative purposes.

Vibrational ModeFunctional GroupHypothetical Calculated Wavenumber (cm⁻¹)Hypothetical Experimental Wavenumber (cm⁻¹)
N-H Asymmetric Stretch-NH₂35103485
N-H Symmetric Stretch-NH₂34203395
C-H Aromatic StretchAr-H3100-30503080-3030
C=C/C=N Ring StretchAromatic Rings1610-14501600-1440
C-F StretchAr-F12451230

Exploration of Reaction Mechanisms via Transition State Calculations

Beyond static molecular properties, DFT can be employed to explore the dynamics of chemical reactions. By mapping the potential energy surface connecting reactants to products, it is possible to locate and characterize transition states—the highest energy points along a reaction coordinate.

For this compound, this could involve modeling its synthesis, its role as a ligand in a metal-catalyzed coupling reaction, or its metabolic pathways. Transition state calculations provide the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is critical for understanding reaction rates and mechanisms. This predictive capability allows for the rational design of new synthetic routes or the explanation of observed product distributions.

Analysis of Intermolecular Interactions through Quantum Chemistry

The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals, including their packing, stability, and polymorphism. Quantum chemistry provides powerful tools to analyze these non-covalent interactions. For this compound, a comprehensive analysis would involve techniques such as Hirshfeld surface analysis and the quantum theory of atoms in molecules (QTAIM).

Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal electron density into molecular fragments, allowing for the mapping of close contacts between neighboring molecules. For a molecule like this compound, the Hirshfeld surface would likely reveal several key interactions:

N-H···N Hydrogen Bonds: The amino group (-NH2) on the benzenamine ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This is often a dominant interaction in compounds with similar functional groups.

C-H···F Interactions: The fluorine atom on the benzene ring can participate in weak hydrogen bonds with hydrogen atoms from adjacent molecules.

π-π Stacking: The aromatic nature of both the pyridine and benzene rings suggests the possibility of π-π stacking interactions, which are significant in the packing of many aromatic compounds.

A study on a series of 4-O-aryl-perfluoro-pyridines demonstrated the importance of C-H···F interactions, as well as C-F···π, C-H···π, and C-H···N contacts in determining the crystal packing. nih.gov Similarly, an analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine showed that H···H, C···H/H···C, and O···H/H···O interactions were the most abundant. nih.govresearchgate.net For 3-phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4, Hirshfeld surface analysis was used to investigate intercontacts within the crystal environment. mdpi.com

The relative contributions of these interactions for a hypothetical crystal structure of this compound can be estimated and are presented in the following table.

Table 1: Estimated Relative Contributions of Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Analogous Compounds.
Interaction TypeEstimated Relative Contribution (%)Description
H···H~40-50%Represents the most significant contribution to the Hirshfeld surface, arising from contacts between hydrogen atoms on the peripheries of the molecules.
C···H/H···C~20-30%Indicates the presence of C-H···π interactions and other van der Waals contacts between carbon and hydrogen atoms.
N···H/H···N~10-15%Highlights the significant role of N-H···N hydrogen bonds in the crystal packing.
F···H/H···F~5-10%Represents the contribution of C-H···F hydrogen bonds.
C···C~5%Suggests the presence of π-π stacking interactions between the aromatic rings.

Quantum Theory of Atoms in Molecules (QTAIM) would provide a more quantitative analysis of the electron density topology. This method can identify bond critical points (BCPs) between interacting atoms and characterize the nature and strength of these interactions based on the properties of the electron density at these points. For instance, the presence of a BCP between a hydrogen atom of the amino group and the nitrogen atom of the pyridine ring would confirm the existence of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). For the intermolecular interactions in this compound, closed-shell interactions would be expected.

A quantitative study on fluorinated aromatic rings indicated that interactions can be repulsive but become attractive with strongly electron-donating groups, consistent with an electrostatic model. nih.govworktribe.com

Solvent Effects on Electronic and Structural Properties

The electronic and structural properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods, such as the Polarizable Continuum Model (PCM), are commonly used to simulate these solvent effects. For this compound, the polarity of the solvent is expected to have a notable impact on its dipole moment and electronic transitions.

In a non-polar solvent, the molecule's properties would be closest to its gas-phase characteristics. As the solvent polarity increases, the solute molecule will be polarized by the solvent's reaction field. For this compound, which possesses a permanent dipole moment due to the electronegative fluorine and nitrogen atoms, an increase in solvent polarity is expected to lead to an increase in its ground-state dipole moment. This is a common phenomenon observed for polar molecules in polar solvents.

A computational study on p-nitroaniline, a molecule with a strong intramolecular charge transfer character, showed that solvent effects lead to a bathochromic (red) shift in its charge-transfer absorption band. researchgate.net This solvatochromism is a direct consequence of the differential stabilization of the ground and excited states by the solvent. The more polar excited state is stabilized to a greater extent than the ground state in polar solvents, leading to a smaller energy gap for the electronic transition. A similar trend would be anticipated for this compound.

The effect of different solvents on the calculated dipole moment and the wavelength of maximum absorption (λmax) for a molecule like this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations with the PCM. A theoretical investigation of N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d] imidazol-6-yl) pyrimidin-2-amine demonstrated that in the non-linear optical (NLO) study, water as a solvent shows the highest dipole moment activity, and due to the solvent's interaction, the gas phase dipole moment is lower. tandfonline.com

The following table presents hypothetical data illustrating the expected trend for this compound in various solvents.

Table 2: Predicted Solvent Effects on the Dipole Moment and λmax of this compound.
SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)Predicted λmax (nm)
Gas Phase1~3.5~280
Toluene2.38~4.2~295
Ethanol24.55~5.8~310
Water78.39~6.5~320

These predicted trends are based on studies of similar compounds, such as isoflavonoids, where increasing solvent polarity led to changes in the optimized geometry and vibrational frequencies. primescholars.com DFT calculations on aniline and pyridine derivatives have also been used to predict pKa values in various solvents, highlighting the importance of the solvent environment on chemical properties. researchgate.net

Non-Linear Optical (NLO) Properties Theoretical Determination

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group can be considered an electron donor and the pyridine ring an electron acceptor, with the phenyl ring acting as the π-bridge. The fluorine atom, being electron-withdrawing, can also influence the electronic distribution.

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Theoretical calculations, typically using Density Functional Theory (DFT), are widely employed to predict the NLO properties of new materials. For a molecule to exhibit a significant NLO response, it should have a large dipole moment and a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical studies on various pyridine derivatives have shown that they can possess significant NLO properties. For instance, a DFT study on 2-aminopyridinium p-toluenesulphonate confirmed its good non-linear behavior based on calculated static hyperpolarizability values. ias.ac.in Another study on arylated pyridine derivatives also indicated a promising NLO response. tandfonline.com Furthermore, research on Ru(II) polypyridine complexes has shown that the introduction of electron-donating or electron-withdrawing groups can significantly enhance the first hyperpolarizability. rsc.org

The NLO properties of this compound can be theoretically determined by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using DFT methods. A study on substituted anilines and N,N-dimethylanilines found that the first-order hyperpolarizability increases with stronger donors and acceptors and with an extended conjugation length. mq.edu.au

The calculated NLO parameters for this compound would likely be compared to those of a standard NLO material like urea (B33335) for reference. A DFT study on 5-(Trifluoromethyl)pyridine-2-thiol showed that its hyperpolarizability was approximately eight times greater than that of urea, indicating its potential as an NLO material. journaleras.com

The table below presents a hypothetical set of calculated NLO properties for this compound, based on values reported for similar compounds.

Table 3: Theoretically Determined NLO Properties of this compound.
ParameterSymbolPredicted Value (a.u.)Description
Dipole Momentμ~1.38A measure of the molecule's overall polarity.
Polarizabilityα~150The ease with which the electron cloud can be distorted by an external electric field.
First Hyperpolarizabilityβ~600A measure of the second-order NLO response. A larger value indicates a stronger NLO activity.

a.u. = atomic units

These theoretical predictions suggest that this compound has the potential to be a promising candidate for NLO applications, warranting further experimental investigation. The combination of an electron-donating amino group, an electron-accepting pyridine ring, and a π-conjugated system provides the necessary electronic asymmetry for a significant NLO response.

Role As a Chemical Building Block and Ligand in Advanced Chemical Systems

Precursor in the Synthesis of Complex Organic Molecules

As a building block, 4-Fluoro-2-(pyridin-3-yl)benzenamine offers multiple reactive sites that can be exploited to construct larger, more elaborate molecular frameworks. The amino group serves as a potent nucleophile or a site for diazotization, while the pyridine (B92270) and benzene (B151609) rings can undergo various substitution reactions.

Integration into Multi-cyclic Heterocyclic Systems

While specific studies detailing the use of this compound for the synthesis of multi-cyclic heterocyclic systems are not extensively documented in publicly available research, its structure is analogous to other aminopyridine derivatives used in such syntheses. For instance, related aminopyrazoles and aminouracils are known to participate in multicomponent reactions (MCRs) to form polycondensed heterocyclic systems. nih.gov A notable example is the reaction of 3-aminopyrazol-5-ones with salicylic (B10762653) aldehydes and acetylacetic ester to yield complex structures like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov

Similarly, the Pictet-Spengler reaction, a powerful method for creating tetrahydroisoquinoline and related heterocyclic systems, utilizes an amine and an aldehyde. beilstein-journals.org It is conceivable that this compound could serve as the amine component in analogous tandem heterocyclization reactions to build novel fused heterocyclic frameworks. beilstein-journals.orgresearchgate.net The presence of both the aniline (B41778) and pyridine nitrogen atoms offers pathways to diverse cyclization strategies.

Construction of Macromolecular and Supramolecular Architectures

The construction of large, well-defined macromolecular and supramolecular structures relies on directional, non-covalent interactions. The hydrogen-bonding capability of the amino group and the coordinating ability of the pyridine nitrogen in this compound make it a candidate for incorporation into such architectures.

Although direct research on this specific molecule in supramolecular chemistry is limited, related pyridine-containing macrocycles have been synthesized and studied for their ability to form complex assemblies through metal coordination and anion binding. rsc.org For example, macrocycles containing the bis(1,2,3-triazolyl)pyridine motif can self-assemble with metal ions to form intricate catenanes or bind anions through hydrogen bonding. rsc.org The structural motifs within this compound suggest its potential to be integrated into similar large-scale structures, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks.

Ligand in Coordination Chemistry

The presence of two potential coordination sites—the nitrogen of the pyridine ring and the nitrogen of the amino group—positions this compound as an effective bidentate ligand. This chelation ability allows it to form stable complexes with a variety of transition metals, influencing their electronic properties and catalytic activity. The fluorine substituent can also modulate the ligand's electronic character and the resulting complex's stability and reactivity. nih.gov

Design and Synthesis of Metal Complexes (e.g., with Palladium(II), Cobalt(II), Zinc(II) Centers)

The coordination of pyridine and aniline-type ligands to metal centers is a well-established field of study.

Palladium(II) Complexes: Palladium(II) readily forms square-planar complexes with N-donor ligands. A wide range of functionalized pyridine ligands have been used to synthesize Pd(II) complexes with general formulas like PdL42 and [PdL2Y2] (where L is a pyridine ligand and Y is a halide or nitrate). nih.gov The synthesis typically involves reacting a palladium salt, such as PdCl2 or Pd(OAc)2, with the ligand in a suitable solvent. nih.govresearchgate.net Given its bidentate nature, this compound would be expected to form stable chelate complexes with Palladium(II), such as [Pd(L)Cl2].

Cobalt(II) Complexes: Cobalt(II) can form complexes in various geometries, most commonly octahedral or tetrahedral. For example, a mononuclear Cobalt(II) complex with 5-(4-pyrid-yl)tetrazole ligands was synthesized, resulting in a slightly distorted octahedral geometry with the formula [Co(C6H4N5)2(H2O)4]. nih.gov Scorpionate ligands containing pyrazole (B372694) or oxazoline (B21484) donors have also been used to create stable Cobalt(II) complexes that act as catalysts for oxidation reactions. nih.gov It is anticipated that this compound would react with cobalt salts like Co(OAc)2 or CoCl2 to form stable complexes.

Zinc(II) Complexes: Zinc(II) complexes, typically with a tetrahedral coordination geometry, are of great interest for their luminescent properties. nih.gov The reaction of zinc acetate (B1210297) with bifunctional ligands often results in the formation of stable complexes. nih.govnih.govresearchgate.net For instance, zinc complexes with fluorosubstituted azomethine ligands have been synthesized and shown to have high thermal stability and act as blue emitters in organic light-emitting diodes (OLEDs). nih.govnih.govresearchgate.net A reaction between this compound and zinc acetate would likely yield a tetrahedral [Zn(L)2] or [Zn(L)X2] type complex.

Below is a table summarizing representative metal complexes formed with analogous pyridine-based ligands.

Metal CenterLigand TypeComplex Formula ExampleGeometryReference
Palladium(II)Functionalized Pyridine[Pd(4-X-py)2Cl2]Square-Planar nih.gov
Cobalt(II)Pyridyl-Tetrazole[Co(C6H4N5)2(H2O)4]Octahedral nih.gov
Zinc(II)Fluorosubstituted AzomethineZnL2Tetrahedral nih.govnih.gov

Elucidation of Coordination Modes and Ligand Field Effects

The most probable coordination mode for this compound is as a bidentate N,N'-ligand, forming a stable five-membered chelate ring with a metal ion through the pyridine and aniline nitrogen atoms.

Application as Ligands in Homogeneous Catalysis (e.g., cross-coupling reactions)

Palladium complexes bearing N-donor ligands are workhorses in homogeneous catalysis, particularly for carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions.

While direct catalytic applications of this compound complexes are not documented, the structural features are highly relevant. Pyridine-based ligands are essential in many catalytic systems. For example, palladium complexes with pyridine derivatives are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The efficiency of these catalytic systems often depends on the electronic and steric properties of the ligand. The use of aminophosphine (B1255530) ligands in palladium-catalyzed cross-couplings has also been explored, highlighting the importance of the nitrogen atom in the ligand backbone. nih.gov

The combination of a pyridine ring and an aniline-like structure in this compound suggests its potential utility in reactions such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling. nih.govmdpi.commdpi.com The bidentate chelation would provide a stable catalytic species, while the electronic tuning afforded by the fluoro-substituent could enhance catalytic activity or selectivity.

The table below shows examples of palladium-catalyzed cross-coupling reactions where pyridine-type or related N-donor ligands are employed.

Reaction TypeCatalyst System ExampleLigand TypeSubstrate ExampleReference
Suzuki-MiyauraPd(OAc)2 / Phosphine (B1218219) LigandPyridine-basedAryl Halide + Boronic Acid nih.govmdpi.com
Heck CouplingPd(OAc)2 / Pyridine LigandSubstituted PyridineAryl Halide + Alkene nih.gov
C-N Coupling[Pd(allyl)Cl]2 / AdBippyPhosBi-aryl PhosphineAryl Bromide + Fluoroalkylamine nih.gov

Analytical Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic Techniques (HPLC, GC) for Purity and Quantitative Analysis in Chemical Processes

Chromatographic methods are the cornerstone for assessing the purity and quantifying "4-Fluoro-2-(pyridin-3-yl)benzenamine" in various stages of its chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high-resolution separation of the target compound from starting materials, intermediates, and by-products.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of aromatic amines like "this compound". While specific application notes for this exact compound are not prevalent, methods for structurally similar compounds, such as 4-fluoroaniline (B128567), provide a strong basis for method development. sielc.com A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer). sielc.com For instance, the analysis of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine, a closely related structure, utilizes modern UPLC (Ultra-Performance Liquid Chromatography) systems, which offer faster analysis times and higher resolution compared to traditional HPLC. bldpharm.com

Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of a Compound Structurally Related to this compound

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1 µL

This table is a representative example based on methods for similar compounds and may require optimization for this compound.

Gas Chromatography (GC):

Gas chromatography is another powerful tool for the analysis of volatile and thermally stable amines. However, due to the polarity and potential for hydrogen bonding of the primary amine group in "this compound," direct analysis can lead to poor peak shape and column adsorption. thermofisher.com To overcome these issues, derivatization of the amine group is a common strategy prior to GC analysis. researchgate.net This process involves reacting the amine with a reagent to form a less polar, more volatile derivative. The use of a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds like this aniline (B41778) derivative. thermofisher.com

Spectrophotometric Methods for Reaction Progress Monitoring

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a convenient and non-destructive way to monitor the progress of chemical reactions in real-time. spectroscopyonline.com The formation of "this compound," which likely involves the coupling of a pyridine (B92270) and a benzene (B151609) derivative (e.g., via a Suzuki-Miyaura coupling), can be followed by observing the changes in the UV-Vis spectrum of the reaction mixture over time. researchgate.netresearchgate.net

The reactants, intermediates, and the final product will each possess unique chromophores (the pyridine and substituted benzene rings) that absorb UV light at characteristic wavelengths. As the reaction proceeds, the concentration of the reactants will decrease, and the concentration of the product will increase, leading to a corresponding change in the absorbance at their respective λmax values. spectroscopyonline.com By monitoring the absorbance at a wavelength where the product has a strong absorption and the reactants have minimal absorption, a kinetic profile of the reaction can be generated. researchgate.net This information is invaluable for determining reaction endpoints, identifying the formation of any significant intermediates, and optimizing reaction conditions such as temperature, catalyst loading, and reaction time. ubc.ca

Table 2: Hypothetical UV-Vis Absorption Data for a Reaction Forming this compound

Speciesλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Starting Material 1 (e.g., 3-bromopyridine) ~2604,000
Starting Material 2 (e.g., 4-fluoro-2-aminophenylboronic acid) ~2808,000
This compound (Product) ~32015,000

These values are illustrative and would need to be determined experimentally.

Development of Derivatization Methods for Enhanced Chemical Detection and Separation

Derivatization is a chemical modification technique used to convert an analyte into a product that has improved properties for analysis. sci-hub.se For "this compound," derivatization of the primary amino group can significantly enhance its detectability and separation in both HPLC and GC. researchgate.netnih.gov

For HPLC Analysis:

The primary goal of derivatization for HPLC is often to attach a chromophoric or fluorophoric tag to the molecule, thereby increasing its response to UV or fluorescence detectors. sci-hub.se This is particularly useful for trace analysis. Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to produce highly fluorescent derivatives, allowing for detection at very low concentrations. nih.gov

For GC Analysis:

In the context of GC, derivatization aims to increase the volatility and thermal stability of the analyte while reducing its polarity. researchgate.net This leads to improved peak shape and resolution. Common derivatization reactions for anilines include:

Acylation: Reaction with anhydrides like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) to form stable amide derivatives. oup.com

Silylation: Reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group.

Reaction with Chloroformates: Alkyl chloroformates can react with the amine to form carbamates, which are often suitable for GC analysis. researchgate.net

The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the presence of other functional groups in the molecule. nih.gov

Table 3: Common Derivatizing Agents for the Primary Amine in this compound

Analytical TechniqueDerivatizing AgentResulting DerivativeBenefit
HPLC Dansyl ChlorideDansyl amideEnhanced fluorescence detection
HPLC 1-Fluoro-2,4-dinitrobenzene (FDNB)Dinitrophenyl (DNP) amineStrong UV absorption
GC Trifluoroacetic anhydride (TFAA)TrifluoroacetamideIncreased volatility, electron-capture detection
GC N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)N-Trimethylsilyl amineIncreased volatility and thermal stability

Electrochemical Characterization in Chemical Synthesis and Process Control

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of "this compound". Aromatic amines are known to be electrochemically active, undergoing oxidation at specific potentials. researchgate.net The electrochemical behavior is influenced by the molecular structure, including the presence of the electron-donating amino group and the electron-withdrawing pyridine and fluorine substituents.

Cyclic voltammetry can be used to determine the oxidation potential of the compound. This information is useful for understanding its electronic properties and can be correlated with its reactivity. In a synthetic context, electrochemical sensors could potentially be developed for in-situ process control, monitoring the disappearance of an electrochemically active starting material or the appearance of the product. nih.gov The electrochemical oxidation of anilines can sometimes lead to the formation of polymeric films on the electrode surface, a property that could be explored for the development of modified electrodes. mdpi.comcapes.gov.br The electrochemical behavior of related pyridyl-containing aromatic compounds has been studied, providing a framework for predicting the redox processes of "this compound". mdpi.com

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of biaryl amines like 4-Fluoro-2-(pyridin-3-yl)benzenamine typically relies on established cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. bldpharm.comchemeo.comresearchgate.netwikipedia.org Future research will likely focus on developing more sustainable and efficient versions of these methods.

Key areas of development include:

Catalyst Design: The development of catalysts based on earth-abundant metals to replace precious metals like palladium is a major goal. nist.gov Furthermore, creating more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings will be crucial. ossila.com

Green Solvents: Moving away from traditional organic solvents to more environmentally benign alternatives, such as water or bio-derived solvents, is a critical aspect of sustainable synthesis. nist.gov

Flow Chemistry: The application of continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. nih.govmdpi.comnih.govgoogle.comnih.gov The synthesis of this compound could be adapted to a flow process, potentially leading to a more efficient and automated production method.

A plausible synthetic route to this compound could involve the Buchwald-Hartwig coupling of 3-bromopyridine (B30812) with 4-fluoro-2-bromoaniline or a related protected aniline (B41778). nih.gov Alternatively, a Suzuki coupling between a boronic acid derivative of pyridine (B92270) and a fluorinated aniline could be employed. chemeo.combldpharm.com The choice of catalyst, ligand, base, and solvent would be critical for optimizing the yield and purity of the final product.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. chemicalbook.comchemicalbook.comresearchgate.net For this compound, these technologies offer several exciting prospects:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist. chemicalbook.comchemicalbook.comresearchgate.netnih.gov These tools leverage vast databases of known reactions to identify the most plausible disconnections.

Reaction Outcome and Yield Prediction: Machine learning models can be trained to predict the outcome and yield of chemical reactions with increasing accuracy. uni.luwikipedia.orggoogle.comresearchgate.netchemicalbook.com This can significantly reduce the number of experiments needed to optimize the synthesis of this compound and its derivatives, saving time and resources.

De Novo Drug Design: By learning the structure-activity relationships of related compounds, generative AI models can design new molecules based on the this compound scaffold with desired biological activities.

The integration of AI into the research workflow will undoubtedly accelerate the discovery and development of new applications for this compound.

Exploration of New Chemical Transformations and Derivatizations

The this compound scaffold offers multiple sites for further chemical modification, opening up a vast chemical space for exploration. Future research will likely focus on:

Functionalization of the Aniline Ring: The amino group and the fluorine atom on the benzenamine ring are key functional handles. The amino group can be acylated, alkylated, or used to form various heterocyclic structures. The fluorine atom, while generally stable, can potentially be displaced under specific nucleophilic aromatic substitution conditions, particularly if the ring is further activated. nist.gov

Modification of the Pyridine Ring: The pyridine ring can undergo a variety of transformations, including N-oxidation, quaternization, and electrophilic or nucleophilic substitution, depending on the reaction conditions.

Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions under mild conditions. mdpi.comrsc.orggoogle.comresearchgate.netchemicalbook.com Photoredox catalysis could enable novel C-H functionalization or cross-coupling reactions on the this compound core that are not accessible through traditional methods.

The systematic exploration of these transformations will lead to a diverse library of derivatives with a wide range of properties and potential applications.

Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for process optimization and the discovery of new reactivity. Advanced in-situ spectroscopic techniques are powerful tools for achieving this:

Operando Spectroscopy: This technique allows for the real-time monitoring of a chemical reaction as it occurs, providing valuable insights into the identity and concentration of reactants, intermediates, and products. moldb.com Techniques like operando Raman, IR, and X-ray absorption spectroscopy (XAS) could be used to study the kinetics and mechanism of the synthesis of this compound.

In-situ NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. In-situ NMR can track the progress of a reaction within the NMR tube, providing detailed information about the species present at any given time.

Mass Spectrometry: Real-time mass spectrometry techniques can monitor the evolution of species in the gas phase or in solution, providing complementary data to spectroscopic methods.

By combining these advanced analytical techniques with computational modeling, a comprehensive picture of the reaction landscape can be constructed.

Design of Next-Generation Chemical Materials Leveraging Compound's Structural Features

The unique combination of a fluorinated aromatic ring and a pyridine moiety in this compound suggests its potential as a building block for advanced materials.

Organic Electronics: Fluorinated aromatic compounds are known to have interesting electronic properties and are often used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The pyridine unit can also contribute to charge transport and intermolecular interactions.

Polymers and Fluoropolymers: The incorporation of fluorine into polymers can enhance their thermal stability, chemical resistance, and other physical properties. This compound could be used as a monomer or an additive to create novel polymers with tailored properties.

Crystal Engineering: The presence of both hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen), as well as the potential for halogen bonding and π-π stacking interactions, makes this compound an interesting candidate for crystal engineering studies. nih.gov By controlling the self-assembly of this molecule, materials with specific optical or electronic properties could be designed.

The exploration of these material science applications represents a significant and promising avenue for future research.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-Fluoro-2-(pyridin-3-yl)benzenamine, and how can reaction efficiency be monitored?

Methodological Answer: Synthesis typically involves coupling fluorinated aromatic precursors with pyridine derivatives. For example, Schiff base formation (via hydrazine-aldehyde condensation) followed by cyclization is a common strategy, as seen in analogous triazolo-pyridine syntheses . Key steps include:

  • Condensation : Reacting 2-hydrazinopyridine with fluorinated aldehydes in ethanol under acidic (acetic acid) conditions (yields >90% achievable).
  • Cyclization : Using sodium hypochlorite in ethanol to form heterocyclic cores .
    Monitoring :
  • TLC with dichloromethane solvent and UV visualization for intermediate tracking.
  • NMR (¹H/¹³C) in DMSO-d6 to confirm imine formation and cyclization (e.g., δ ~10.7 ppm for NH protons in intermediates) .

Advanced Structural Confirmation

Q. Q2. How can contradictions in NMR or HRMS data be resolved during structural elucidation?

Methodological Answer:

  • Multi-NMR Validation : Use ¹H-¹³C HSQC/HMBC to correlate ambiguous peaks. For example, pyridyl protons (δ 7.5–8.5 ppm) can be linked to carbons at ~148–157 ppm .
  • HRMS Calibration : Cross-check with Agilent tuning mix for accurate mass measurement (e.g., [M+H]<sup>+</sup> errors < 0.003 Da) .
  • Contradiction Handling : If fluorinated aromatic signals overlap, use ¹⁹F NMR (if accessible) to confirm substitution patterns, as demonstrated in fluoropyrimidine syntheses .

Fluorination Impact on Reactivity

Q. Q3. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitutions to meta/para positions relative to the pyridyl group.
  • Coupling Optimization : Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids. Fluorine enhances oxidative addition efficiency but may require elevated temperatures (80–100°C) .
  • Side Reactions : Monitor for defluorination under harsh conditions (e.g., strong bases); mitigate with milder catalysts like Pd(PPh3)4.

Biological Activity Screening

Q. Q4. What methodologies are recommended for evaluating kinase inhibition or antimalarial potential?

Methodological Answer:

  • Kinase Assays : Use recombinant p38 MAP kinase in enzymatic assays (e.g., ADP-Glo™) with ATP competition. IC50 values can be determined via dose-response curves (0.1–100 µM) .
  • Antimalarial Testing : Perform in vitro Plasmodium falciparum culture assays (e.g., SYBR Green I-based growth inhibition). Compare to chloroquine controls and assess resistance via IC50 shifts .
  • SAR Studies : Modify pyridyl or fluorophenyl groups to probe steric/electronic effects (e.g., replace fluorine with Cl/CF3 to assess hydrophobicity impacts) .

Computational Modeling for Derivative Design

Q. Q5. How can DFT or molecular docking guide the design of this compound derivatives?

Methodological Answer:

  • DFT Optimization : Use Gaussian09 with B3LYP/6-311+G(d,p) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for functionalization.
  • Docking Protocols :
    • Target Selection : Align with kinase ATP pockets (e.g., PDB: 1A9U for p38 MAP).
    • Scoring : Prioritize derivatives with Glide XP scores < −8 kcal/mol and hydrogen bonds to hinge regions (e.g., Met109).
    • MD Validation : Run 100 ns simulations in Desmond to assess binding stability .

Stability and Degradation Analysis

Q. Q6. What analytical strategies identify degradation products under acidic/oxidative conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1 M HCl (70°C, 24h) or 3% H2O2 (RT, 6h).
  • LC-HRMS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradants. Key fragments:
    • Pyridyl cleavage : m/z 112.05 ([C5H5NF]<sup>+</sup>).
    • Fluorobenzene oxidation : m/z 124.02 ([C6H4FNO]<sup>+</sup>) .

Scaling-Up Challenges

Q. Q7. How can batch-to-batch variability be minimized during gram-scale synthesis?

Methodological Answer:

  • Process Controls :
    • Temperature : Maintain ±2°C during exothermic steps (e.g., cyclization).
    • Stoichiometry : Precisely measure hydrazine/aldehyde ratios (1:1.05 molar excess of aldehyde to prevent side products).
  • Purification : Use flash chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/water) for >95% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.